molecular formula C19H18N2Na2O8S2 B12675370 Disodium 9,9-bis(2-carbamoylethyl)fluorene-2,7-disulphonate CAS No. 21876-21-1

Disodium 9,9-bis(2-carbamoylethyl)fluorene-2,7-disulphonate

Cat. No.: B12675370
CAS No.: 21876-21-1
M. Wt: 512.5 g/mol
InChI Key: MPORKCDRPUTZSO-UHFFFAOYSA-L
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Description

Disodium 9,9-bis(2-carbamoylethyl)fluorene-2,7-disulphonate is a chemical compound with the molecular formula C19H18N2Na2O8S2 and a molecular weight of 512.464 g/mol . This compound is known for its unique structure, which includes a fluorene backbone substituted with carbamoylethyl and sulphonate groups. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 9,9-bis(2-carbamoylethyl)fluorene-2,7-disulphonate typically involves the reaction of fluorene derivatives with carbamoylethyl and sulphonate groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Disodium 9,9-bis(2-carbamoylethyl)fluorene-2,7-disulphonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Disodium 9,9-bis(2-carbamoylethyl)fluorene-2,7-disulphonate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biochemical assays and studies involving enzyme interactions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of disodium 9,9-bis(2-carbamoylethyl)fluorene-2,7-disulphonate involves its interaction with specific molecular targets and pathways. The compound’s sulphonate groups can interact with various enzymes and proteins, affecting their activity and function. Additionally, the fluorene backbone provides stability and facilitates interactions with other molecules .

Comparison with Similar Compounds

Disodium 9,9-bis(2-carbamoylethyl)fluorene-2,7-disulphonate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

21876-21-1

Molecular Formula

C19H18N2Na2O8S2

Molecular Weight

512.5 g/mol

IUPAC Name

disodium;9,9-bis(3-amino-3-oxopropyl)fluorene-2,7-disulfonate

InChI

InChI=1S/C19H20N2O8S2.2Na/c20-17(22)5-7-19(8-6-18(21)23)15-9-11(30(24,25)26)1-3-13(15)14-4-2-12(10-16(14)19)31(27,28)29;;/h1-4,9-10H,5-8H2,(H2,20,22)(H2,21,23)(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2

InChI Key

MPORKCDRPUTZSO-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)[O-])C(C3=C2C=CC(=C3)S(=O)(=O)[O-])(CCC(=O)N)CCC(=O)N.[Na+].[Na+]

Origin of Product

United States

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